N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide
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Description
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H23NO4S and its molecular weight is 385.48. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Modulatory Activity
Compounds synthesized from naphthalene derivatives have been investigated for their antibacterial and modulatory activities. One study evaluated the pharmacological properties of derivatives synthesized from 2-hydroxy-quinones, lapachol, and nor-lapachol. Although the minimum inhibitory concentrations (MICs) of these substances were not clinically significant on their own, their combination with aminoglycosides like gentamicin and amikacin showed potential as a therapeutic alternative to bacterial resistance and side effect reduction (Figueredo et al., 2020).
Interaction with Bovine Serum Albumin
Another area of research is the interaction between naphthalene derivatives and proteins, such as Bovine Serum Albumin (BSA). A study focused on understanding the binding constants of naphthalene-based probes with BSA, providing insights into the molecular interactions at play, which could be pivotal for drug delivery systems and the design of fluorescent probes (Ghosh, Rathi, & Arora, 2016).
Environmental Contaminant Degradation
Naphthalene derivatives have also been explored for environmental applications, such as the degradation of pollutants. A study on the intensification of wastewater treatment processes used a combination of ozonated microbubbles and H2O2 for effective removal of naproxen, a nonsteroidal anti-inflammatory drug considered an emerging water contaminant. This approach demonstrates the potential of naphthalene derivatives in enhancing the degradation of pollutants in water (Patel et al., 2019).
Synthesis and Bioactivity
Research has also focused on the synthesis of naphthalene sulfonamide derivatives as potent antibacterial agents. One effort involved reacting naphthalen-1-amine with various sulfonamide groups, showing significant antibacterial activity against various strains, highlighting the pharmaceutical potential of these compounds (Abbasi et al., 2015).
Alzheimer's Disease Research
Furthermore, naphthalene derivatives have been used in Alzheimer's disease research, specifically for imaging neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. The use of certain fluorinated derivatives in conjunction with positron emission tomography provides a noninvasive technique for monitoring the progression of Alzheimer's disease, facilitating diagnostic assessment and treatment monitoring (Shoghi-Jadid et al., 2002).
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-14-11-17(12-15(2)21(14)26-3)27(24,25)22-13-20(23)19-10-6-8-16-7-4-5-9-18(16)19/h4-12,20,22-23H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKKRTXLELLBKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.